

# Comparative Analysis of Ring Strain: 9- vs. 10-Membered Lactams

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## Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

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## Executive Summary: The "Medium-Ring" Paradox

For researchers in peptidomimetic drug design, the transition from 9- to 10-membered lactams represents a critical thermodynamic and conformational boundary. While small lactams (

) are defined by angle strain and cis-amide geometry, medium rings (8–11) are dominated by transannular (Prelog) strain and torsional (Pitzer) strain.

The Core Finding: The 9-membered lactam (nonan-9-lactam) represents the local maximum of conformational frustration. It is thermodynamically caught between a highly strained cis-amide and a sterically crowded trans-amide. The 10-membered lactam (decan-10-lactam) marks the "relaxation point," where the ring is sufficiently large to accommodate a trans-amide bond with minimal distortion, mimicking the geometry of linear peptides.

This guide analyzes the energetic penalties of these systems and provides validated protocols for their characterization.

## Thermodynamic Landscape: Ring Strain Energy (RSE)

Unlike cycloalkanes, where strain peaks at cyclononane (~12.6 kcal/mol), lactams introduce a dipole and a requirement for planarity in the amide bond (

). This planarity restriction significantly alters the strain profile.<sup>[1]</sup>

**Table 1: Comparative Thermodynamic Parameters**

Parameter	9-Membered Lactam (Nonan-9-lactam)	10-Membered Lactam (Decan-10-lactam)	Delta (Stability Gain)
Total Ring Strain (Est.)	~13–15 kcal/mol	~10–12 kcal/mol	+2–3 kcal/mol (Favoring 10)
Dominant Strain Type	Prelog (Transannular H-H repulsion) + Amide Distortion	Pitzer (Torsional)	10-ring relieves transannular clash
Amide Geometry	Mixed cis/trans (High barrier)	Predominantly trans	Trans-10 is essentially linear-mimic
Hydrolysis Rate ( )	Slow (Steric shielding)	Slow (Relaxed conformation)	Both < -lactams by factor of
Synthetic Yield (Cyclization)	Low (<15% typical)	Moderate (20–40%)	10-ring cyclization is kinetically favored

“

*Expert Insight: Do not conflate strain with reactivity in medium rings. While 9-membered rings are highly strained, they are paradoxically stable to hydrolysis compared to*

*-lactams. This is because the transition state for hydrolysis requires a tetrahedral intermediate that increases transannular crowding, creating a kinetic penalty that protects the amide bond [1].*

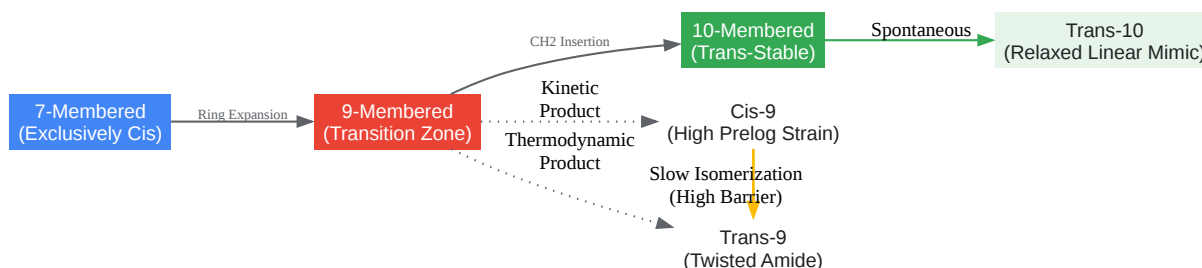
## Conformational Determinism: The Cis/Trans Switch

The most critical differentiator for drug design is the Amide Isomerism.

- Small Rings (4-7): Exclusively cis (Z).
- 9-Membered: The "Frustrated" State. The ring is too small for a planar trans bond without twisting the methylene chain, but the cis form forces transannular hydrogens into close proximity.
- 10-Membered: The "Relaxed" State. The ring is large enough to house a trans (E) amide, behaving structurally like a secondary structure turn in a protein.

## Visualization: The Conformational Energy Landscape

The following diagram illustrates the energetic pathway and the "barrier of frustration" found in the 9-membered series.



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Caption: Conformational bifurcation in medium rings. The 9-membered ring suffers from high isomerization barriers, while the 10-membered ring spontaneously adopts the stable trans-conformation.

## Experimental Protocols

To validate these differences in your own lead compounds, use the following self-validating workflows.

### Protocol A: Variable Temperature NMR (VT-NMR) for Barrier Assessment

Objective: Determine the coalescence temperature (

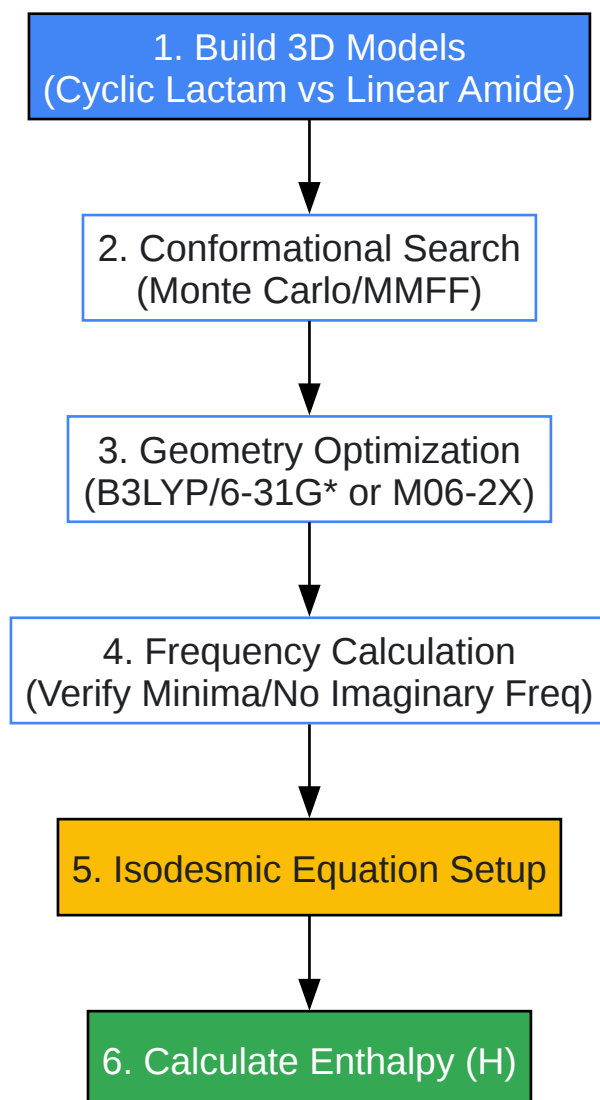
) to quantify the rotational barrier of the amide bond. 9-membered rings often show distinct cis and trans peaks at room temperature, whereas 10-membered rings typically show a single trans set.

- Sample Prep: Dissolve 5-10 mg of lactam in -DMSO (high boiling point required).
- Initial Scan: Acquire <sup>1</sup>H NMR at 298 K. Look for peak doubling (indicative of slow exchange/isomers).

- Validation Check: If peaks are sharp and single, the molecule is likely locked in one conformation (typical for 10-membered trans).
- Stepwise Heating: Increase probe temperature in 10 K increments up to 390 K.
- Data Analysis:
  - Observe the coalescence of N-H or  
-proton signals.
  - Calculate  
  
using the Eyring equation:
- Interpretation: A  
  
kcal/mol indicates a "locked" conformation (common in 9-membered rings), preventing biological induced-fit.

## Protocol B: Computational Strain Calculation (Isodesmic Reaction)

Objective: Calculate precise Ring Strain Energy (RSE) relative to linear analogs using DFT.



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Caption: Standardized DFT workflow for calculating Ring Strain Energy using isodesmic comparisons.

The Isodesmic Equation: To cancel out bond type errors, use the following homodesmotic reaction scheme:

Note: This separates the amide strain from the hydrocarbon backbone strain.

## Synthetic Implications

The strain energy directly correlates with the difficulty of synthesis (cyclization yield).

- 9-Membered: Requires high dilution (Ruggli-Ziegler principle, <0.001 M) to favor intramolecular reaction over intermolecular polymerization. Yields are often <15% due to the unfavorable entropy of bringing chain ends together combined with the enthalpic penalty of the ring strain [2].
- 10-Membered: While still requiring dilution, the "trans-friendly" nature of the transition state allows for yields often 2x higher than the 9-membered analog.

## References

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## Sources

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